molecular formula C5H2ClN3O4 B135801 4-Chloro-3,5-dinitropyridine CAS No. 10425-70-4

4-Chloro-3,5-dinitropyridine

Cat. No.: B135801
CAS No.: 10425-70-4
M. Wt: 203.54 g/mol
InChI Key: XXKUEMVJROHZAF-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H2ClN3O4 and its molecular weight is 203.54 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinetic Studies

  • Reactions with Anilines: CDNP reacts with meta- and para-substituted anilines in methanol, forming 2-anilino-3,5-dinitropyridine derivatives. This reaction involves a Meisenheimer σ-complex intermediate and follows a two-stage SNAr mechanism with the first stage being rate-determining (Hegazy et al., 2000).

Reaction Mechanisms and Effects

  • Micellar Effects on Hydrolysis: The hydrolysis of CDNP in the presence of different micelles follows an ANRORC (addition of the nucleophile, ring opening, and ring closure) reaction path. The rate of reaction varies with different micelles, highlighting the impact of the micellar environment on reaction kinetics (Al-Shamary et al., 2012).

Vibrational Spectroscopy and Density Functional Theory

  • Spectroscopic Analysis: CDNP has been analyzed using vibrational spectroscopy and quantum chemical calculations. The study provides insights into the fundamental vibrational frequencies and band intensities, offering a deeper understanding of the compound's physical characteristics (Krishnakumar et al., 2006).

Synthesis of Derivatives

  • Synthesis of Derivatives: Various synthetic routes for new 4-amino-3,5-dinitropyridine derivatives starting from CDNP have been developed. These routes involve nitration and nucleophilic substitution reactions, highlighting CDNP's versatility as a precursor in organic synthesis (Ma et al., 2013).

Energetic Material Research

  • Development of Energetic Materials: CDNP has been used in the synthesis of novel energetic materials, demonstrating its potential in this field. These studies focus on the compound's thermal properties and potential applications in explosives or propellants (Zhou et al., 2017).

Hydrogen Bonding and Framework Structures

  • Hydrogen-Bonded Framework Structures: Research has explored the hydrogen-bonded framework structures involving CDNP derivatives, contributing to the understanding of molecular interactions and crystal engineering (Vasconcelos et al., 2006).

Properties

IUPAC Name

4-chloro-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKUEMVJROHZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370911
Record name 4-chloro-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10425-70-4
Record name 4-chloro-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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